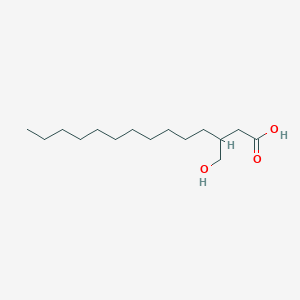
3-(Hydroxymethyl)tetradecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hydroxymethyl)tetradecanoic acid is a fatty acid derivative with the molecular formula C15H30O3. It is a hydroxylated form of tetradecanoic acid, also known as myristic acid. This compound features a hydroxymethyl group (-CH2OH) attached to the third carbon of the tetradecanoic acid chain. It is a significant intermediate in various biochemical processes and has applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)tetradecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of tetradecanoic acid. This process typically uses oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions to introduce the hydroxyl group at the desired position.
Another method involves the esterification of tetradecanoic acid followed by selective reduction. For instance, tetradecanoic acid can be esterified with methanol to form methyl tetradecanoate, which is then subjected to reduction using lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs biotechnological processes. Microbial fermentation using genetically engineered microorganisms can produce this compound efficiently. These microorganisms are designed to express specific enzymes that catalyze the hydroxylation of tetradecanoic acid, resulting in high yields of the desired product.
化学反应分析
Types of Reactions
3-(Hydroxymethyl)tetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of a dicarboxylic acid.
Reduction: The carboxyl group can be reduced to an aldehyde or an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)tetradecanoic acid.
Reduction: Formation of 3-(Hydroxymethyl)tetradecanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
3-(Hydroxymethyl)tetradecanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying fatty acid metabolism and enzyme-catalyzed reactions.
Medicine: Research on its derivatives has shown potential in developing new pharmaceuticals, particularly in targeting metabolic disorders.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of 3-(Hydroxymethyl)tetradecanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid hydroxylase. These enzymes catalyze the conversion of the compound into various metabolites that participate in energy production, signaling pathways, and cellular processes.
相似化合物的比较
Similar Compounds
Tetradecanoic acid (Myristic acid): Lacks the hydroxymethyl group, making it less reactive in certain biochemical processes.
3-Hydroxytetradecanoic acid: Similar structure but without the hydroxymethyl group, affecting its solubility and reactivity.
2-Hydroxytetradecanoic acid: Hydroxyl group is positioned differently, leading to distinct chemical and biological properties.
Uniqueness
3-(Hydroxymethyl)tetradecanoic acid is unique due to the presence of both a hydroxyl and a hydroxymethyl group, which enhances its reactivity and solubility. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to its analogs.
属性
CAS 编号 |
89670-59-7 |
|---|---|
分子式 |
C15H30O3 |
分子量 |
258.40 g/mol |
IUPAC 名称 |
3-(hydroxymethyl)tetradecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-14(13-16)12-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) |
InChI 键 |
LCXSMKJMMFMGPG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(CC(=O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine](/img/structure/B14403990.png)

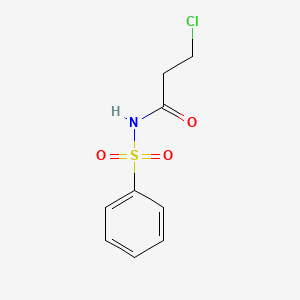
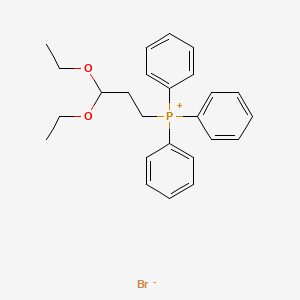
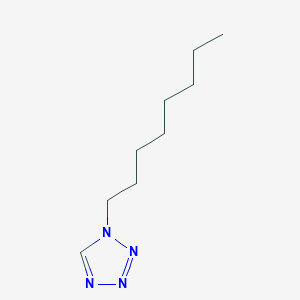
![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)
![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)
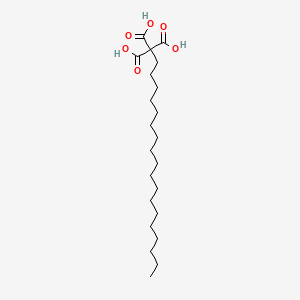
![1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid](/img/structure/B14404078.png)
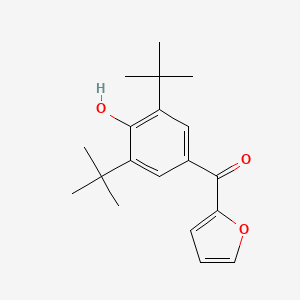
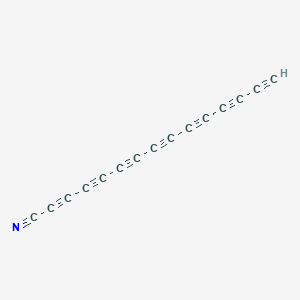
![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)

